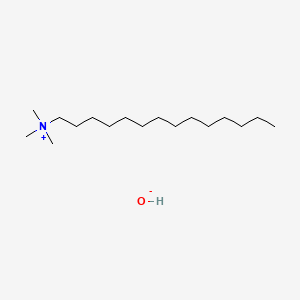Trimethyltetradecylammonium hydroxide
CAS No.: 84927-25-3
Cat. No.: VC1767042
Molecular Formula: C17H39NO
Molecular Weight: 273.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84927-25-3 |
|---|---|
| Molecular Formula | C17H39NO |
| Molecular Weight | 273.5 g/mol |
| IUPAC Name | trimethyl(tetradecyl)azanium;hydroxide |
| Standard InChI | InChI=1S/C17H38N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H2/q+1;/p-1 |
| Standard InChI Key | PPNHCZHNVOCMHS-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCCC[N+](C)(C)C.[OH-] |
| Canonical SMILES | CCCCCCCCCCCCCC[N+](C)(C)C.[OH-] |
Introduction
Chemical Identity and Properties
Trimethyltetradecylammonium hydroxide is a quaternary ammonium compound with the molecular formula C17H39NO. This compound is characterized by a positively charged nitrogen atom bonded to three methyl groups and one tetradecyl chain, with hydroxide serving as the counterion . The compound's molecular weight is 273.5 g/mol, making it a medium-sized quaternary ammonium compound .
Nomenclature and Identification
The compound is registered in chemical databases with several identifiers that help in its precise identification and classification:
| Parameter | Value |
|---|---|
| CAS Number | 84927-25-3 |
| PubChem CID | 3038552 |
| IUPAC Name | trimethyl(tetradecyl)azanium;hydroxide |
| InChIKey | PPNHCZHNVOCMHS-UHFFFAOYSA-M |
| Parent Compound | Tetradecyltrimethylammonium (CID 14251) |
The compound is also known by several synonyms, including N,N,N-Trimethyltetradecan-1-aminium hydroxide and tetradecyltrimethylammonium hydroxide . These alternative names reflect the compound's structural characteristics and chemical classification.
Structural Features
Trimethyltetradecylammonium hydroxide possesses an asymmetrical molecular structure that contributes to its unique physicochemical properties. The structure can be represented by the SMILES notation: CCCCCCCCCCCCCCN+(C)C.[OH-] . This notation reflects the compound's essential structural elements, including the long hydrocarbon chain and the quaternary ammonium group.
The compound's structure includes:
-
A tetradecyl chain (C14H29) providing hydrophobic character
-
A trimethylammonium group ([N+(CH3)3]) contributing hydrophilic properties
-
A hydroxide counterion (OH-) balancing the positive charge
This amphiphilic structure is central to the compound's behavior as a surfactant, enabling it to interact with both polar and non-polar substances.
Classification and Related Compounds
Quaternary Ammonium Compounds Classification
Trimethyltetradecylammonium hydroxide belongs to the broader class of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom bonded to four organic groups. QACs are known for their surfactant properties and are widely used in various applications . The compound specifically falls into the category of cationic surfactants, which feature a positively charged hydrophilic head group attached to a hydrophobic tail.
Comparison with Related Compounds
While Trimethyltetradecylammonium hydroxide has specific properties, it shares structural similarities with other quaternary ammonium compounds. For comparative analysis, Tetradecyltrimethylammonium bromide represents a closely related compound with similar structural features but a different counterion:
Tetradecyltrimethylammonium bromide, with its bromide counterion, has been observed to require a minimum concentration of approximately 0.4 mM for optimal performance in applications such as capillary electrophoresis . This concentration is close to its critical micelle concentration (CMC), at which "hemimicelles" form on the inner wall of capillaries, facilitating the separation of anionic species .
Physicochemical Properties
Solubility and Solution Behavior
As a quaternary ammonium compound with surfactant properties, Trimethyltetradecylammonium hydroxide exhibits amphiphilic behavior in solution. The compound's structural characteristics suggest that it can form micelles in aqueous solutions above a certain concentration threshold (critical micelle concentration). These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water .
Stability and Reactivity
Applications and Uses
Industrial Applications
Quaternary ammonium compounds like Trimethyltetradecylammonium hydroxide are utilized in various industrial processes due to their surfactant properties. The compound's ability to modify interfacial tension of water makes it valuable in applications requiring emulsification, dispersion, or surface modification .
Research and Analytical Applications
The structural characteristics of Trimethyltetradecylammonium hydroxide suggest potential applications in analytical chemistry, particularly in techniques involving the separation and analysis of anionic species. The compound's ability to form micelles and interact with both hydrophilic and hydrophobic molecules makes it potentially useful in micellar electrokinetic chromatography and other separation techniques.
Comparative Efficacy
While specific research data on the comparative efficacy of Trimethyltetradecylammonium hydroxide versus other quaternary ammonium compounds is limited in the provided sources, related compounds show distinct concentration-dependent behaviors that likely apply to our compound of interest as well. For instance, the related compound Tetradecyltrimethylammonium bromide exhibits optimal performance in capillary electrophoresis at concentrations near its critical micelle concentration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume